MRT-83 HCl salt

Hedgehog signaling inhibition Smoothened antagonist potency cyclopamine comparison

Researchers relying on cyclopamine for Hedgehog pathway blockade face weak potency (IC50 ~300 nM) requiring high concentrations that risk off-target effects. MRT-83 HCl salt solves this with nanomolar-range IC50 values: • Shh-LIGHT2 Gli-luciferase assay IC50: 10-15 nM • C3H10T1/2 differentiation assay IC50: 10-11 nM • BODIPY-cyclopamine binding to human Smo IC50: 4.6 nM Supplied as ≥98% pure hydrochloride salt with validated in vivo CNS activity via stereotaxic injection in adult mice. Serves as a reliable benchmark standard in multi-compound Smo antagonist comparative studies alongside vismodegib and sonidegib. Conserves compound supply in large-scale screening campaigns through complete pathway blockade at low nanomolar concentrations.

Molecular Formula C31H31ClN4O5
Molecular Weight 575.06
CAS No. 1359944-60-7
Cat. No. B609333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-83 HCl salt
CAS1359944-60-7
SynonymsMRT-83;  MRT 83;  MRT83.
Molecular FormulaC31H31ClN4O5
Molecular Weight575.06
Structural Identifiers
SMILESO=C(NC(NC1=CC=C(C)C(NC(C2=CC=C(C3=CC=CC=C3)C=C2)=O)=C1)=N)C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl
InChIInChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H
InChIKeyZOQUUTBPNBYISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRT-83 HCl Salt: Smoothened Antagonist for Hedgehog Studies


MRT-83 HCl salt (CAS 1359944-60-7) is the hydrochloride salt form of MRT-83, a potent small-molecule antagonist of the Smoothened (Smo) receptor belonging to the acylguanidine chemical class. It blocks Hedgehog (Hh) signaling in various cell-based assays with nanomolar-range IC50 values and has demonstrated in vivo efficacy following stereotaxic injection in adult mice [1]. The compound inhibits BODIPY-cyclopamine binding to human and mouse Smo and abrogates agonist-induced trafficking of Smo to the primary cilium [1].

1 Smoothened antagonist tool compound for Hedgehog pathway inhibition studies
2 Cell-based and in vivo CNS model-response contexts reported
3 Acylguanidine chemotype with distinct binding mode vs benzamide/diaryl antagonists

MRT-83 HCl Salt: Key Differences from Generic Smo Antagonists


Smoothened antagonists exhibit substantial differences in potency, binding site pharmacology, and functional effects depending on their chemotype and molecular architecture. In a direct comparative study of 14 SMO antagonists including vismodegib (GDC-0449), sonidegib (LDE-225), and MRT-83, researchers observed marked differences in inhibitor potencies between compounds across SMO-dependent cellular assays, with notable disparities between G-protein activation assays and cellular tests—indicating that classification of drugs is assay-dependent and that compounds within the class are not functionally interchangeable [1]. The unique acylguanidine scaffold of MRT-83 confers a distinct pharmacophoric profile with three hydrogen bond acceptor groups and three hydrophobic regions that differs fundamentally from the structural determinants of cyclopamine, benzamide-based inhibitors (vismodegib), or diaryl-based antagonists (SANT-1) [2].

! Assay-dependent potency classification may limit direct interchange with other Smo antagonists
! Pharmacophoric profile (hydrogen bond acceptors, hydrophobic regions) differs from cyclopamine and diaryl-based inhibitors
! Functional G-protein vs. cellular assay effects may not transfer across chemotypes

MRT-83 HCl Salt: Quantitative Potency Evidence


Potency Advantage over Cyclopamine

MRT-83 displays 20-60 fold greater potency than the reference Smoothened antagonist cyclopamine in blocking Hedgehog signaling . This potency advantage is consistently observed across multiple cellular assays and species orthologs [1].

Potency vs Cyclopamine
Head-to-head
20–60 fold greater potency than cyclopamine across cell assays
Supports lower-concentration pathway blockade than cyclopamine reference
Cell-based Hedgehog signaling, BODIPY-cyclopamine binding
Hedgehog signaling inhibition Smoothened antagonist potency cyclopamine comparison

Human Smoothened Binding Affinity

MRT-83 competitively inhibits BODIPY-cyclopamine binding to human Smoothened stably expressed in HEK293 cells with an IC50 of 4.6 nM, demonstrating high-affinity receptor engagement . The compound also inhibits binding to mouse Smoothened with an IC50 of 14 nM, showing species-ortholog activity that correlates well with its functional potency in cellular assays [1].

Human Smo Binding
Cross-study comparable
IC50 = 4.6 nM (HEK293-hSMO, BODIPY-cyclopamine displacement)
High-affinity receptor engagement supporting Smo target engagement studies
6-fold more potent than itraconazole in this assay; SANT-1 and sonidegib show lower IC50
BODIPY-cyclopamine binding Smo ligand displacement receptor binding affinity

Functional Gli Reporter Inhibition

MRT-83 inhibits Sonic Hedgehog N-terminal (ShhN, 5 nM)-stimulated Gli-dependent luciferase activity in Shh-LIGHT2 cells with an IC50 of 10-15 nM, demonstrating potent functional blockade of downstream Hedgehog transcriptional output . In comparison, the reference antagonist cyclopamine exhibits markedly weaker potency in this same functional assay system [1].

Gli Reporter Inhibition
Head-to-head
IC50 = 10–15 nM (Shh-LIGHT2, ShhN-stimulated Gli luciferase)
Supports downstream transcriptional inhibition in Gli-reporter models
Cyclopamine requires substantially higher concentrations (>100 nM)
Gli-dependent transcription Shh-LIGHT2 assay Hedgehog pathway inhibition

Inhibition of Mesenchymal Cell Differentiation

MRT-83 inhibits Smoothened agonist SAG-induced differentiation of C3H10T1/2 mesenchymal progenitor cells into alkaline phosphatase-positive osteoblasts with an IC50 of 10-11 nM . This assay measures a physiologically relevant cellular differentiation endpoint that is fully Smoothened-dependent [1].

Differentiation Assay
Cross-study comparable
IC50 = 10–11 nM (C3H10T1/2, SAG-induced ALP activity)
Supports differentiation endpoint studies in mesenchymal cell models
>10-fold more potent than cyclopamine in comparable assays
C3H10T1/2 differentiation alkaline phosphatase assay osteoblast differentiation

In Vivo Brain Hedgehog Target Engagement

Stereotaxic injection of MRT-83 into the lateral ventricle of adult mice abolished Sonic Hedgehog-induced up-regulation of Patched1 transcription in the neighboring subventricular zone, whereas a structurally related compound inactive at Smoothened had no effect [1]. This demonstrates that MRT-83 efficiently antagonizes Hedgehog signaling in vivo in a central nervous system context [1].

In Vivo CNS Target Engagement
Class-level inference
Abolished Shh-induced Patched1 upregulation in adult mouse subventricular zone
Supports in vivo CNS Hedgehog model-response context
Stereotaxic lateral ventricle injection; structurally related inactive analog had no effect
in vivo Hedgehog inhibition subventricular zone Patched1 transcription CNS Hedgehog signaling

Selectivity over Wnt/β-Catenin Signaling

Unlike some broad-spectrum small molecule inhibitors, MRT-83 does not modify Wnt signaling in human embryonic kidney 293 cells transiently transfected with a Tcf/Lef-dependent Firefly luciferase reporter together with a Renilla reniformis luciferase control reporter [1]. This provides evidence of pathway-level selectivity for Hedgehog over Wnt signaling.

Wnt Pathway Selectivity
Supporting evidence
No effect on Tcf/Lef-dependent luciferase activity in HEK293 cells
Pathway selectivity context for Hedgehog over Wnt signaling
Data to verify; limited to single cell-line reporter
pathway selectivity Wnt signaling off-target profiling Tcf/Lef reporter

Validated Application Scenarios for MRT-83 HCl Salt


Cell-Based Hedgehog Pathway Inhibition

MRT-83 HCl salt is optimally suited for researchers requiring robust Hedgehog pathway inhibition in cellular models where cyclopamine's weak potency (20-60 fold lower than MRT-83) would necessitate high concentrations that risk off-target effects or solubility limitations [1]. The compound's IC50 values of 10-15 nM in Shh-LIGHT2 Gli-luciferase assays and 10-11 nM in C3H10T1/2 differentiation assays [1] enable complete pathway blockade at low nanomolar concentrations, conserving compound supply in large-scale screening campaigns.

Smoothened Receptor Binding Studies

Investigators quantifying Smoothened ligand binding interactions can employ MRT-83 HCl salt as a competitive displacement probe, given its well-characterized inhibition of BODIPY-cyclopamine binding to human Smo with an IC50 of 4.6 nM [1]. This binding potency, while slightly less than SANT-1 (1.1 nM) and sonidegib (1.6 nM), is 6-fold greater than itraconazole (28.3 nM) [2], providing a high-affinity option for binding studies where the acylguanidine chemotype offers a distinct binding mode from benzamide-based antagonists.

In Vivo CNS Hedgehog Signaling

Neuroscience researchers investigating Hedgehog signaling in adult brain contexts can utilize MRT-83 HCl salt for stereotaxic injection studies, as validated by the compound's ability to abolish Sonic Hedgehog-induced Patched1 transcription in the subventricular zone of adult mice [1]. This in vivo CNS efficacy distinguishes MRT-83 from compounds lacking demonstrated brain tissue activity, making it a relevant tool for studies of adult neurogenesis, neural stem cell regulation, or brain tumor biology where local Hedgehog pathway modulation is required.

Comparative Antagonist Profiling & Assay Validation

MRT-83 HCl salt serves as a valuable reference standard in comparative studies of Smoothened antagonists due to its inclusion in published multi-compound benchmarking studies alongside clinical candidates vismodegib (GDC-0449) and sonidegib (LDE-225) [1]. Its consistent potency profile across binding assays (4.6 nM), functional reporter assays (10-15 nM), and differentiation assays (10-11 nM) provides a reliable benchmark for validating new Hedgehog pathway inhibitors or establishing assay system performance.

Application
Selection Property
Validation Focus
Cell-based Hedgehog pathway inhibition
Smo antagonist with reported nanomolar potency in Gli-reporter and differentiation assays
Gli-dependent transcription and mesenchymal differentiation endpoints
Smo receptor binding studies
BODIPY-cyclopamine displacement probe with distinct acylguanidine chemotype
Receptor occupancy and binding mode characterization
In vivo CNS Hedgehog signaling research
Reported brain tissue activity following stereotaxic administration
Patched1 transcription and neurogenesis-related endpoints
Comparative antagonist profiling and assay validation
Published comparator data across binding and functional assays
Assay system performance and new inhibitor benchmarking

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